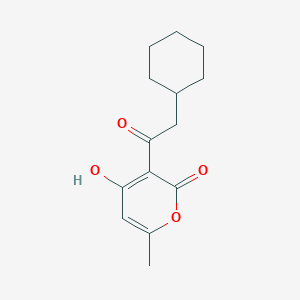![molecular formula C11H16O B12562112 7-Ethylbicyclo[3.3.1]non-6-en-3-one CAS No. 177540-12-4](/img/structure/B12562112.png)
7-Ethylbicyclo[3.3.1]non-6-en-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Ethylbicyclo[331]non-6-en-3-one is a bicyclic compound characterized by its unique structure, which includes an ethyl group attached to a bicyclo[331]nonane framework with a double bond at the 6-position and a ketone group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethylbicyclo[3.3.1]non-6-en-3-one typically involves the reaction of a vinyl triflate with an organometallic reagent . This method allows for the introduction of the ethyl group at the desired position on the bicyclic framework. The reaction conditions often include the use of a palladium catalyst and a suitable base to facilitate the coupling reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the synthetic routes used in laboratory settings. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
化学反応の分析
Types of Reactions
7-Ethylbicyclo[3.3.1]non-6-en-3-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The double bond and ketone group can be reduced to form saturated alcohols or hydrocarbons.
Substitution: The ethyl group or other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂) and nucleophiles (e.g., NaOH) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
7-Ethylbicyclo[3.3.1]non-6-en-3-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and stereochemistry.
Biology: The compound’s structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 7-Ethylbicyclo[3.3.1]non-6-en-3-one exerts its effects depends on its specific interactions with molecular targets. For example, in medicinal applications, it may interact with enzymes or receptors, altering their activity and leading to therapeutic effects. The pathways involved can include binding to active sites, inhibiting enzyme activity, or modulating receptor signaling.
類似化合物との比較
Similar Compounds
7-Methylbicyclo[3.3.1]non-6-en-3-one: Similar structure but with a methyl group instead of an ethyl group.
9-Ethylbicyclo[3.3.1]nonan-9-ol: Contains an alcohol group instead of a ketone.
Bicyclo[3.3.1]nonane derivatives: Various derivatives with different substituents and functional groups.
Uniqueness
7-Ethylbicyclo[3.3.1]non-6-en-3-one is unique due to its specific substitution pattern and the presence of both a double bond and a ketone group. This combination of features makes it a versatile compound for various chemical reactions and applications.
特性
CAS番号 |
177540-12-4 |
|---|---|
分子式 |
C11H16O |
分子量 |
164.24 g/mol |
IUPAC名 |
7-ethylbicyclo[3.3.1]non-6-en-3-one |
InChI |
InChI=1S/C11H16O/c1-2-8-3-9-5-10(4-8)7-11(12)6-9/h3,9-10H,2,4-7H2,1H3 |
InChIキー |
JPKQZQSFQDHAIC-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2CC(C1)CC(=O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Methoxy-2-oxoethyl [(cyclohexylideneamino)oxy]acetate](/img/structure/B12562063.png)
![N-Acetyl-S-[(3-methylphenyl)methyl]-L-cysteine](/img/structure/B12562069.png)
![1-(3-Hydroxypropyl)-1H-pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile](/img/structure/B12562074.png)


![3-[14-(2-Carboxyethyl)-5,19-diethyl-4,9,15,20-tetramethyl-2,21,22,23,24-pentazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(21),2,4,6(24),7,9,11,13,15,17,19-undecaen-10-yl]propanoic acid](/img/structure/B12562085.png)
![({1-[4-(Benzyloxy)phenyl]prop-1-en-1-yl}oxy)(trimethyl)silane](/img/structure/B12562092.png)


![1-Methyl-2-[1-(pyridin-2-yl)ethylidene]hydrazine-1-carbothioamide](/img/structure/B12562106.png)
